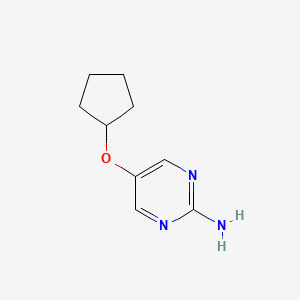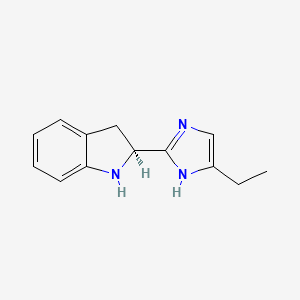![molecular formula C7H6N2O B13105347 5H-Pyrano[4,3-d]pyrimidine CAS No. 23134-80-7](/img/structure/B13105347.png)
5H-Pyrano[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrano[4,3-d]pyrimidine is a heterocyclic compound that features a fused pyran and pyrimidine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a six-membered pyran ring fused to a six-membered pyrimidine ring, creating a unique scaffold that can interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrano[4,3-d]pyrimidine typically involves multicomponent reactions. One common method is the one-pot three-component reaction of benzaldehyde, malononitrile, and barbituric acid. This reaction is often catalyzed by various catalysts, including magnetic nanocatalysts, which can be easily separated and reused . The reaction conditions usually involve refluxing in water or other solvents under mild conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound derivatives often employs green chemistry principles. For instance, the use of magnetized deionized water as a solvent has been reported to enhance reaction rates and yields while minimizing environmental impact . This method is advantageous due to its simplicity, low cost, and eco-friendly nature.
Análisis De Reacciones Químicas
Types of Reactions: 5H-Pyrano[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrano[4,3-d]pyrimidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydropyrano[4,3-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrano[4,3-d]pyrimidine derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
5H-Pyrano[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are investigated for their potential use in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 5H-Pyrano[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects . The presence of the pyran and pyrimidine rings allows for multiple points of interaction with biological molecules, enhancing its efficacy.
Comparación Con Compuestos Similares
Pyrano[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the fused rings.
Pyrido[2,3-d]pyrimidine: Another related compound with a nitrogen atom in place of the oxygen in the pyran ring.
Pyrano[4,3-b]thieno[3,2-e]pyridine: This compound features a fused thieno ring, adding sulfur to the structure.
Uniqueness: 5H-Pyrano[4,3-d]pyrimidine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a versatile scaffold for drug development .
Propiedades
Número CAS |
23134-80-7 |
|---|---|
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
5H-pyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-10-4-6-3-8-5-9-7(1)6/h1-3,5H,4H2 |
Clave InChI |
JQOFOTFEYRMUBK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN=CN=C2C=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
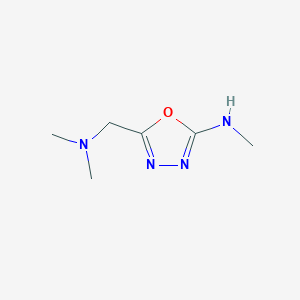
![3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile](/img/structure/B13105277.png)
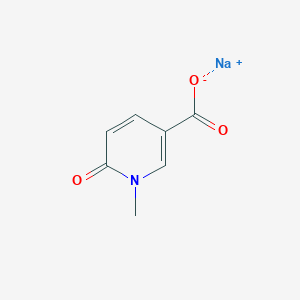
![2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13105288.png)
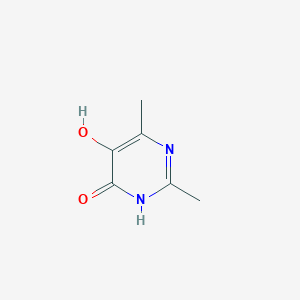
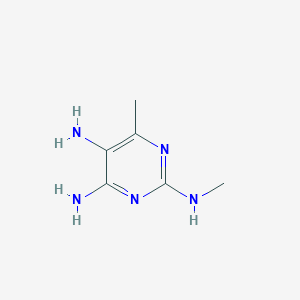

![Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate](/img/structure/B13105309.png)

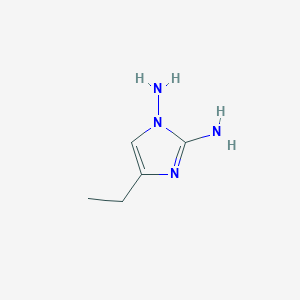
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
